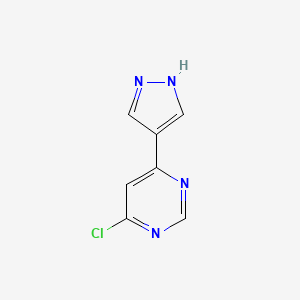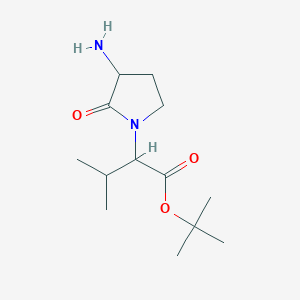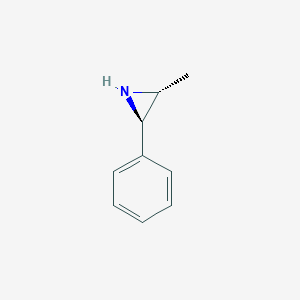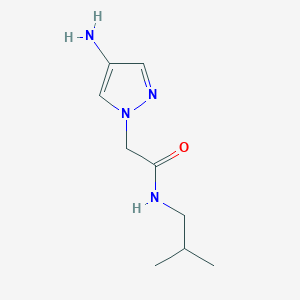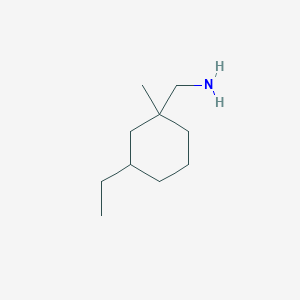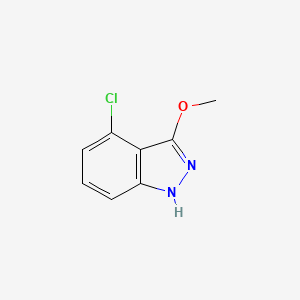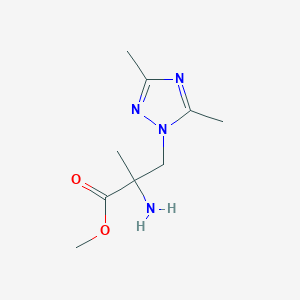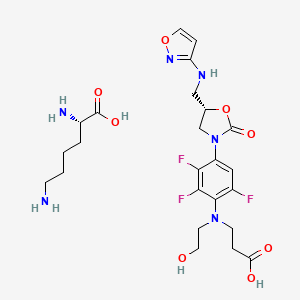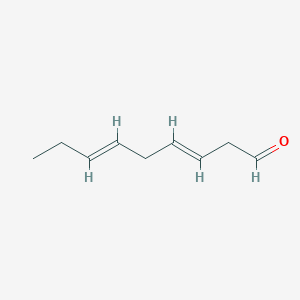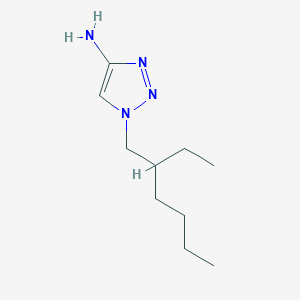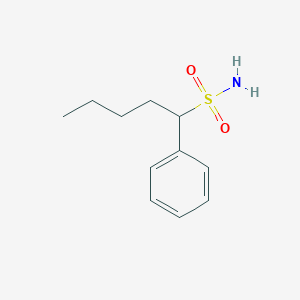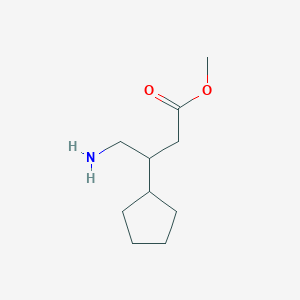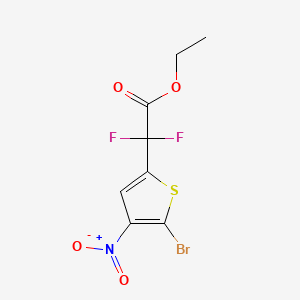
Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. This particular compound is characterized by the presence of bromine, nitro, and difluoroacetate groups attached to the thiophene ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method includes the bromination of 2-thiophenecarboxylic acid, followed by nitration to introduce the nitro group. The final step involves the esterification of the carboxylic acid with ethyl difluoroacetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted thiophenes: Formed through nucleophilic substitution of the bromine atom.
Carboxylic acids: Formed through hydrolysis of the ester group.
Aplicaciones Científicas De Investigación
Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the nitro group can facilitate interactions with nucleophilic sites, while the bromine and difluoroacetate groups can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl2-(5-chloro-4-nitrothiophen-2-yl)-2,2-difluoroacetate
- Ethyl2-(5-iodo-4-nitrothiophen-2-yl)-2,2-difluoroacetate
- Ethyl2-(5-bromo-4-aminothiophen-2-yl)-2,2-difluoroacetate
Uniqueness
Ethyl2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate is unique due to the combination of bromine, nitro, and difluoroacetate groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H6BrF2NO4S |
|---|---|
Peso molecular |
330.11 g/mol |
Nombre IUPAC |
ethyl 2-(5-bromo-4-nitrothiophen-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C8H6BrF2NO4S/c1-2-16-7(13)8(10,11)5-3-4(12(14)15)6(9)17-5/h3H,2H2,1H3 |
Clave InChI |
SSEHZWGBAGAGEN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC(=C(S1)Br)[N+](=O)[O-])(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


